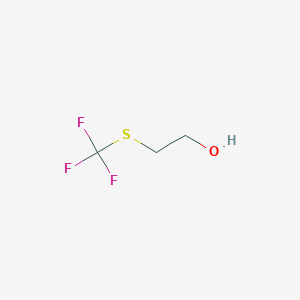

2-(Trifluoromethylsulfanyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Trifluoromethylsulfanyl)ethanol is a chemical compound with the molecular formula C3H5F3OS and a molecular weight of 146.13 . It is also known by its IUPAC name 2-[(trifluoromethyl)sulfanyl]ethanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C3H5F3OS/c4-3(5,6)8-2-1-7/h7H,1-2H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound has a predicted density of 1.379±0.06 g/cm3 and a predicted pKa of 14.30±0.10 . The boiling point is reported to be 124-126 °C .Scientific Research Applications

Synthesis of Aminoethylsulfanylpyridine Derivatives

Bhagwat et al. (2012) detailed a method for synthesizing aminoethylsulfanylpyridine derivatives using halopyridines with ethanol as both a solvent and reagent. These derivatives are significant in medicinal chemistry, sensing devices, catalysis, and separation science. The study found that using ethanol in this way resulted in high isolated yields of 2-aminoethyl-sulfanylpyridine isomers and substituted derivatives, improving versatility compared to traditional approaches (Bhagwat et al., 2012).

Extraction of Alcohols from Water

Chapeaux et al. (2008) explored the use of ionic liquids, including 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, for the extraction of ethanol from water. The study focused on the separation of ethanol using this ionic liquid and found that it can effectively separate ethanol from water under certain conditions. This has implications for ethanol production and purification processes (Chapeaux et al., 2008).

Catalysis in Acylation of Alcohols

Ishihara et al. (1996) reported on the use of scandium trifluoromethanesulfonate as a highly effective Lewis acid catalyst for acylation of alcohols with acid anhydrides or esterification of alcohols by carboxylic acids. This catalyst was found to be particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids, showing high catalytic activity even for sterically-hindered alcohols (Ishihara et al., 1996).

Chemistry Education: Bioethanol as an Alternative Energy Source

Feierabend and Eilks (2011) discussed a chemistry lesson plan focusing on the use of ethanol as an alternative and renewable energy source. This educational approach integrated the societal dimension of chemistry, highlighting the importance of ethanol in current energy discussions and its applications in sustainable energy (Feierabend & Eilks, 2011).

Synthesis of 2-(1H-1,2,4-Triazol-1-yl)ethanols

Lassalas et al. (2017) developed a method for synthesizing 2-(1H-1,2,4-triazol-1-yl)ethanols, which are important in agricultural and medicinal chemistry due to their herbicidal and antifungal activities. The study focused on generating (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds, leading to diverse substituted triazoles (Lassalas et al., 2017).

Use of Ethanol in Hydrogen Production

Hormilleja et al. (2014) investigated the use of ethanol in the combined production and purification of hydrogen by redox processes. They found that iron oxides, used in the process, not only demonstrate redox behavior but also catalytically decompose ethanol to produce a gas stream suitable for generating high purity hydrogen, ideal for use in PEM fuel cells (Hormilleja et al., 2014).

Stabilization of Gold Nanoparticles

Aryal et al. (2006) reported on the synthesis of polymer terminated by 2-(2,4-dinitrophenylsulfanyl) ethanol. This polymer was used to stabilize gold nanoparticles, which were then utilized for labeling biocarriers in medical applications. This demonstrates the potential of using such compounds in nanotechnology and biomedical research (Aryal et al., 2006).

Mechanism of Action

Properties

IUPAC Name |

2-(trifluoromethylsulfanyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3OS/c4-3(5,6)8-2-1-7/h7H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRYVMQCWOCSCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307337-29-7 |

Source

|

| Record name | 307337-29-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2430429.png)

![2-Methoxyethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate](/img/structure/B2430430.png)

![(E)-N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide](/img/structure/B2430433.png)

![1-(4-Methoxyphenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2430439.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide](/img/structure/B2430444.png)

![Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2430452.png)